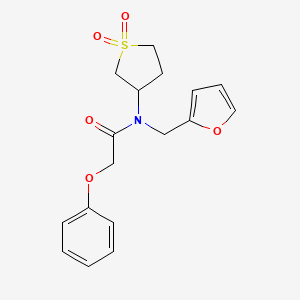

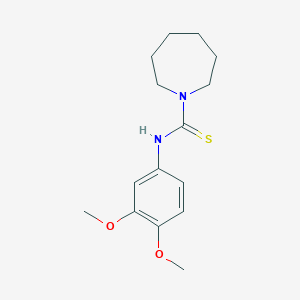

4-ethylphenyl 3-(4-methoxyphenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in acrylate compounds, such as "4-ethylphenyl 3-(4-methoxyphenyl)acrylate," stems from their versatile applications in materials science, including polymers, coatings, and adhesives, due to their unique chemical and physical properties. These compounds are recognized for their ability to undergo rapid polymerization, resulting in materials with desirable mechanical and thermal properties.

Synthesis Analysis

The synthesis of acrylate derivatives often involves condensation reactions or esterification processes. For instance, Zeng Qing-you (2010) demonstrated a one-pot synthesis method for a related acrylate compound using Knoevenagel condensation, highlighting the influence of various reaction conditions on product yield and emphasizing the versatility of synthesis approaches for these compounds (Zeng Qing-you, 2010).

Molecular Structure Analysis

The crystal structure and molecular geometry of acrylate derivatives are pivotal in determining their chemical reactivity and physical properties. Hou J. (2008) provided insights into the dihedral angles and planarity within the ethyl acrylate linkage of a similar compound, showcasing the importance of molecular orientation in understanding the compound's behavior (J. Hou, 2008).

Chemical Reactions and Properties

Acrylate compounds participate in a variety of chemical reactions, including polymerization and crosslinking, due to the presence of the reactive double bond in the acrylate group. Li Tong et al. (1991) explored the diradical polymerization initiated by a related acrylate compound, emphasizing the compound's potential in forming polymers with specific properties (Tong Li et al., 1991).

Physical Properties Analysis

The physical properties of "4-ethylphenyl 3-(4-methoxyphenyl)acrylate," such as melting point, boiling point, and solubility, are influenced by its molecular structure. Such properties are crucial for determining the compound's applicability in various industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and degradation behavior, are essential for understanding the compound's performance in real-world applications. Research by Sert Y. et al. (2014) on a structurally similar acrylate compound provides valuable insights into its vibrational frequencies and molecular energy, contributing to a comprehensive understanding of its chemical properties (Y. Sert et al., 2014).

Wissenschaftliche Forschungsanwendungen

Photosensitive Polymers

Acrylate monomers, including those with methoxyphenyl groups, are used in the synthesis of photosensitive polymers. These polymers are characterized by their ability to undergo photocrosslinking, a process where polymer chains form cross-links in response to light exposure. This property makes them suitable for applications in photoresists and other materials that require precise patterning through photolithography. The research conducted by Reddy et al. (1998) explores the synthesis, characterization, and photocrosslinking properties of polymers with pendant α,β‐unsaturated ketone moiety, highlighting their potential in thin film applications and as photoresists in the presence of sensitizers (Reddy, Subramanian, & Sainath, 1998).

Photocrosslinkable Polymers

Methoxy substituted acrylate polymers containing photocrosslinkable pendant chalcone moiety exhibit unique properties that are useful in advanced materials. Tamilvanan et al. (2008) synthesized and characterized acrylate monomers with methoxyphenyl groups, demonstrating their potential in creating polymers with desired thermal stability and photoreactivity. These polymers are significant for developing new materials with specific optical properties and for applications as photoresists (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).

Corrosion Inhibition

In the field of corrosion science, acrylamide derivatives, including those related to methoxyphenyl acrylate compounds, have been investigated for their corrosion inhibition properties. Research by Abu-Rayyan et al. (2022) on acrylamide derivatives demonstrates their effectiveness in inhibiting copper corrosion in nitric acid solutions. These compounds offer potential as corrosion inhibitors for metals in acidic environments, showcasing the chemical versatility and practical applications of methoxyphenyl acrylate derivatives (Abu-Rayyan et al., 2022).

Liquid Crystalline Polyacrylates

The synthesis and application of liquid crystalline polyacrylates using methoxyphenyl acrylate derivatives highlight their role in creating materials with unique mesophase behavior. Research in this area explores the polymerization of acrylate monomers to produce dendritic graft copolymers with specific thermal and optical properties. These materials are of interest for their potential applications in displays, optical devices, and as components in advanced composite materials (Zhang, 1998).

Eigenschaften

IUPAC Name |

(4-ethylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-14-4-11-17(12-5-14)21-18(19)13-8-15-6-9-16(20-2)10-7-15/h4-13H,3H2,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEMOVHNAPADBV-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)